molecular formula C20H19FN4O2 B14876019 5-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide

5-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14876019
M. Wt: 366.4 g/mol
InChI Key: LYZZJLYPZXFNOT-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a morpholinophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-fluoroaniline with morpholine in the presence of a suitable catalyst to form 4-(4-fluorophenyl)morpholine . This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring with fluorophenyl and morpholinophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O2/c21-15-3-1-14(2-4-15)18-13-19(24-23-18)20(26)22-16-5-7-17(8-6-16)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,22,26)(H,23,24)

InChI Key

LYZZJLYPZXFNOT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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